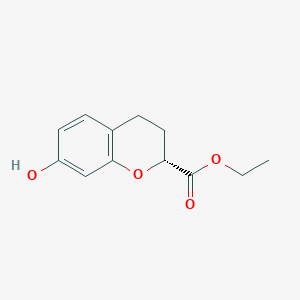

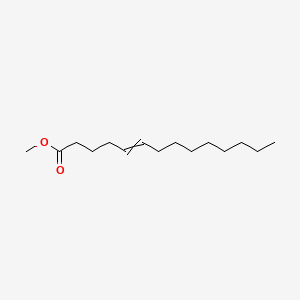

Methyl tetradec-5-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis of Tetrazole Derivatives : Methyl 4-oxo-trans-2-octadecenoate, related to Methyl tetradec-5-enoate, is used in the synthesis of tetrazole derivatives. These derivatives have potential applications in pharmaceuticals and agrochemicals due to their biological activity (Mustafa et al., 1984).

Conversion to α-Bromo 5-Methyl Tetrazoles : Derivatives of fatty alkenoates, similar to Methyl tetradec-5-enoate, are converted into α-bromo 5-methyl tetrazole derivatives. These compounds have significance in synthetic chemistry and possibly in medicinal applications (Rauf & Parveen, 2004).

Preparation of 4-O-Alkyl Tetramates : Methyl (E)-3-benzyloxy-4-oxobut-2-enoate, a compound related to Methyl tetradec-5-enoate, is used in the preparation of 4-O-alkyl tetramates. These compounds are important intermediates in organic synthesis, useful for constructing complex molecules (Paintner et al., 2002).

Role in Oxymercuration-Demercuration Reaction : Methyl octadec-cis-10-en-5-ynoate, structurally related to Methyl tetradec-5-enoate, is studied for its reactivity in oxymercuration-demercuration reactions. This research is relevant to understanding the chemical behavior of unsaturated fatty esters (Lam & Jie, 1976).

Insect Pheromones Synthesis : Methyl tetradec-5-enoate derivatives are utilized in synthesizing sex attractants for certain Lepidoptera species, demonstrating its importance in the field of entomology and pest control (Dzhemilev et al., 2004).

Ring-Expansion Reactions : Studies involving compounds like methyl 2-bromomethyl-5-oxiranylpent-2-enoate, similar to Methyl tetradec-5-enoate, focus on ring-expansion reactions. These reactions are fundamental in organic chemistry for creating cyclic compounds with potential pharmaceutical applications (Tokumasu et al., 1998).

Enoate Reductase-Mediated Synthesis : Enoate reductases are used to transform compounds like Methyl (Z)-2-bromocrotonate, related to Methyl tetradec-5-enoate, into key intermediates for chiral drugs. This showcases its role in the biocatalytic preparation of pharmaceutical ingredients (Brenna et al., 2012).

properties

IUPAC Name |

methyl tetradec-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h10-11H,3-9,12-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFYJSDEQGSUTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl tetradec-5-enoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)

![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)

![(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1142088.png)